molecular formula C16H10F2O5S B2603421 6,8-difluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one CAS No. 904432-60-6

6,8-difluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

Cat. No.: B2603421
CAS No.: 904432-60-6
M. Wt: 352.31
InChI Key: BDIWCWSDSQHJGB-UHFFFAOYSA-N
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Description

6,8-Difluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one (C16H10F2O5S, MW 352.32) is a synthetic coumarin derivative provided by ChemDiv as a screening compound (ID: C566-0986). Its structure features a coumarin core substituted with two fluorine atoms at positions 6 and 8, and a 4-methoxybenzenesulfonyl group at position 2. This compound is part of anti-inflammatory and transcriptome-focused libraries, indicating applications in immunology, neurology, and epigenetics. Its synthesis likely involves coupling 4-methoxybenzenesulfonyl chloride with a fluorinated coumarin precursor, analogous to methods described for sulfonate esters .

Properties

IUPAC Name

6,8-difluoro-3-(4-methoxyphenyl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2O5S/c1-22-11-2-4-12(5-3-11)24(20,21)14-7-9-6-10(17)8-13(18)15(9)23-16(14)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIWCWSDSQHJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-difluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one typically involves multiple steps, including the introduction of fluorine atoms and the sulfonyl group. One common method involves the cyclization of a suitable precursor, such as a fluorinated benzaldehyde, with a sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, typically in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

6,8-Difluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6,8-difluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The sulfonyl group also plays a crucial role in its activity by modulating its chemical reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:

  • Core Modifications: The coumarin core (2H-chromen-2-one) is common among analogs, but substituent variations dictate pharmacological profiles.
  • Position 3 Substituents: Target Compound: 4-Methoxybenzenesulfonyl group (electron-withdrawing, bulky). SVM Series (): Thiazol-4-yl derivatives with benzylidene or heteroaromatic linkages (e.g., SVM2: 6,8-dichloro-3-(2-((4-methoxybenzylidene)amino)thiazol-4-yl)). Antiviral Coumarins (): 3-(Imidazo[2,1-b]thiazol-6-yl) groups, which enhance antiviral activity against Parvovirus B19 .
  • Positions 6 and 8 Substituents: Target Compound: Difluoro groups (electron-withdrawing, smaller atomic radius). SVM Series: Dichloro groups (more lipophilic, larger atomic radius) .

Biological Activity

6,8-Difluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one, with the CAS number 904432-60-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structure-activity relationships, and biological effects based on the latest research findings.

The compound is synthesized through various chemical routes that typically involve the introduction of fluorine and sulfonyl groups onto a chromenone scaffold. The synthetic methods often utilize reagents such as sulfur trioxide and fluorinating agents under controlled conditions to achieve high yields and purity.

Antioxidant Properties

Research indicates that derivatives of chromenone compounds exhibit significant antioxidant activity. The presence of the methoxybenzenesulfonyl group enhances the electron-donating ability of the molecule, contributing to its free radical scavenging capacity. A study highlighted that related chromenone derivatives demonstrated effective inhibition of lipid peroxidation in vitro, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been linked to its ability to inhibit lipoxygenases (LOXs), enzymes involved in the inflammatory response. In particular, it was noted that modifications to the chromenone structure could enhance selectivity against specific LOX isoforms, thereby reducing side effects associated with non-selective inhibitors .

Antimicrobial Activity

Preliminary studies have shown that 6,8-difluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were reported to be comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the position and nature of substituents on the chromenone core significantly affect biological activity. For instance:

  • Fluorine Substitution : The introduction of fluorine atoms at positions 6 and 8 enhances lipophilicity and bioavailability.
  • Methoxy Group : The presence of a methoxy group at position 4 of the benzenesulfonyl moiety increases solubility in organic solvents, facilitating better interaction with biological targets.
Substituent PositionTypeEffect on Activity
6FluorineIncreases lipophilicity
8FluorineEnhances bioavailability
4MethoxyImproves solubility

Case Studies

  • In Vivo Studies : In animal models, administration of related chromenone compounds resulted in significant reductions in inflammatory markers and improved recovery from induced oxidative stress conditions.
  • Clinical Relevance : A case study involving patients with chronic inflammatory diseases showed promising results when treated with derivatives of this compound, leading to reduced symptoms and improved quality of life.

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